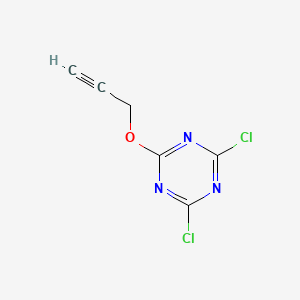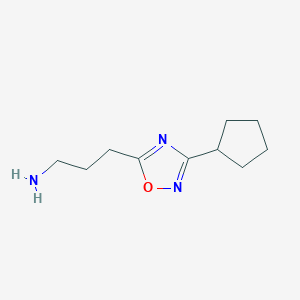
1H-Indole-3-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(Benzyloxy)indole-3-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole core substituted with an ethyl ester group at the 3-position and a benzyloxy group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(Benzyloxy)indole-3-carboxylate typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of the corresponding imine, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method involves the use of p-toluenesulfonic acid in toluene, which yields the indole product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(Benzyloxy)indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common in electrophilic aromatic substitution reactions due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-3-alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(Benzyloxy)indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 5-(Benzyloxy)indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The benzyloxy and ethyl ester groups can modulate the compound’s affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(Benzyloxy)indole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-(Benzyloxy)-1H-indole-3-carbonitrile: Contains a nitrile group at the 3-position instead of an ester group.
Uniqueness
Ethyl 5-(Benzyloxy)indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group can influence its reactivity and interaction with biological targets compared to similar compounds.
Eigenschaften
Molekularformel |
C18H17NO3 |
|---|---|
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
ethyl 5-phenylmethoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-2-21-18(20)16-11-19-17-9-8-14(10-15(16)17)22-12-13-6-4-3-5-7-13/h3-11,19H,2,12H2,1H3 |
InChI-Schlüssel |
LKYLOBUGYLMOSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11726174.png)
![2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11726177.png)




![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)

carbonyl}carbamate](/img/structure/B11726228.png)
